molecular formula C8H6F3NO3S B1334671 Methyl 3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate CAS No. 79128-68-0

Methyl 3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate

Cat. No. B1334671
CAS RN: 79128-68-0
M. Wt: 253.20 g/mol
InChI Key: CJNCTQZMIQZVQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09018175B2

Procedure details

In reaction scheme 5 the synthesis of compound B53 is described. The intermediate 3-amino-5-bromo-thiophene-2-carboxylic acid methyl ester (compound B54b) is obtained according to a procedure described in literature (Bioorganic & Medicinal Chemistry Letters 17 (2007) 2535-2539) by conversion of methyl 3-aminothiophene-2-carboxylate to methyl 3-[(trifluoroacetyl)amino]thiophene-2-carboxylate with trifluoroacetic acid anhydride followed by a lithiation/bromination sequence using n-butyllithium and 1,2-dibromoethane to give methyl 5-bromo-3-[(trifluoroacetyl)amino]thiophene-2-carboxylate which is hydrolysed under basic conditions using potassium carbonate to obtain 3-amino-5-bromo-thiophene-2-carboxylic acid methyl ester (compound B54b).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
NC1C=CSC=1C(OC)=O.[F:11][C:12]([F:26])([F:25])[C:13]([NH:15][C:16]1[CH:20]=[CH:19][S:18][C:17]=1[C:21]([O:23][CH3:24])=[O:22])=[O:14].FC(F)(F)C(OC(=O)C(F)(F)F)=O.C([Li])CCC.[Br:45]CCBr>>[Br:45][C:19]1[S:18][C:17]([C:21]([O:23][CH3:24])=[O:22])=[C:16]([NH:15][C:13](=[O:14])[C:12]([F:11])([F:25])[F:26])[CH:20]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(SC=C1)C(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)NC1=C(SC=C1)C(=O)OC)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(S1)C(=O)OC)NC(C(F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.